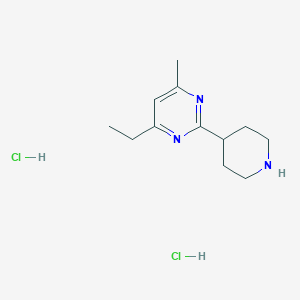

4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride is a chemical compound with the molecular formula C12H19N3.2ClH. It is a derivative of piperidine and pyrimidine, which are both significant in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to maintain consistency and efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact while maximizing yield.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as iodine(III) complexes.

Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Iodine(III) complexes.

Reducing Agents: Palladium and rhodium catalysts.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated piperidine rings.

Scientific Research Applications

4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Piperidine Derivatives: These include various substituted piperidines, spiropiperidines, and piperidinones.

Pyrimidine Derivatives: Compounds such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.

Uniqueness

4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride is a chemical compound with the molecular formula C12H19N3·2ClH. It is a derivative of piperidine and pyrimidine, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C12H19N3·2ClH

- Molecular Weight : 278.22 g/mol

- CAS Number : 2460757-25-7

The biological activity of 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound's piperidine moiety allows it to bind effectively to these targets, leading to modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It interacts with neurotransmitter receptors, affecting signaling pathways in the nervous system.

Biological Activities

Research indicates that 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride exhibits several biological activities:

- Antioxidant Activity : Some studies have shown that pyrimidine derivatives possess antioxidant properties, which can protect cells from oxidative stress.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine | 10.5 | Moderate |

| Reference Compound (Trolox) | 5.0 | High |

- Anticancer Activity : The compound has been evaluated for its potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.

Case Studies

- In Vitro Studies : Research conducted on A431 vulvar epidermal carcinoma cells indicated that pyrimidine derivatives could significantly inhibit cell migration and invasion, suggesting potential applications in cancer therapy .

- Structure–Activity Relationship (SAR) : A study on related compounds revealed that modifications in the piperidine ring could enhance potency against specific targets, indicating that structural variations can lead to improved biological activity .

Pharmacological Properties

The pharmacological profile of 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride includes:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Neuroprotective Effects : Due to its interaction with neurotransmitter systems, it may offer neuroprotective benefits.

Comparison with Similar Compounds

The compound's unique structure imparts distinct properties compared to other piperidine and pyrimidine derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Methylpiperidine | Piperidine | General CNS activity |

| Pyrimidine Derivatives | Pyrimidine | Antiviral and anticancer properties |

Properties

IUPAC Name |

4-ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-3-11-8-9(2)14-12(15-11)10-4-6-13-7-5-10;;/h8,10,13H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOQQYYWSPFGAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=C1)C)C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.